3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-7-6-11(8-17)14(13(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPENESIZIHBMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Difluoro 2 4 Methylphenoxy Benzaldehyde
Retrosynthetic Analysis and Disconnection Strategies
A retrosynthetic analysis of the target molecule, 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde, suggests two primary disconnection points. The most logical disconnection is at the aryl ether linkage (C-O bond), which simplifies the molecule into two key precursors: a difluorinated benzaldehyde (B42025) derivative and a substituted phenol (B47542). This approach is generally favored due to the prevalence of robust methods for forming aryl ether bonds. A second, less common disconnection could be considered at one of the C-F bonds or the C-CHO bond, but these are typically more challenging to install selectively at a late stage in the synthesis.
The primary disconnection strategy is illustrated below:
Disconnection 1 (Aryl Ether Linkage): The C(aryl)-O bond is disconnected to yield 2,3,4-trifluorobenzaldehyde (B65282) and 4-methylphenol. This is a classic nucleophilic aromatic substitution (SNAr) disconnection, where the phenoxide acts as the nucleophile and the highly activated trifluorinated ring is the electrophile.
This leads to a synthetic plan that involves the formation of the aryl ether bond as a key step.
Precursor Synthesis and Functional Group Interconversions
The forward synthesis based on the retrosynthetic analysis involves the preparation of the necessary precursors and their subsequent coupling.
The synthesis of a suitable difluorinated benzaldehyde core is the initial step. A plausible precursor for the aryl ether formation is 2,3,4-trifluorobenzaldehyde. This intermediate can be synthesized from commercially available 1,2,3-trifluorobenzene (B74907) through a formylation reaction. One common method is the Vilsmeier-Haack reaction, which introduces an aldehyde group onto an activated aromatic ring.
Alternatively, lithiation of 1,2,3-trifluorobenzene followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) can also yield the desired benzaldehyde. The high reactivity of the fluorine-substituted ring facilitates these electrophilic substitution reactions.
The key step in the synthesis is the formation of the aryl ether linkage. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this case, the phenoxide of 4-methylphenol (p-cresol) acts as the nucleophile, displacing one of the fluorine atoms on the 2,3,4-trifluorobenzaldehyde ring. The fluorine atom at the 2-position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent aldehyde group and the other fluorine atoms.
The reaction involves treating 4-methylphenol with a base, such as potassium carbonate or sodium hydride, to generate the more nucleophilic phenoxide. This is then reacted with 2,3,4-trifluorobenzaldehyde. The general mechanism for this type of reaction is the Williamson ether synthesis, adapted for an aromatic substrate. orientjchem.org Copper-catalyzed Ullmann-type couplings can also be employed for the formation of aryl ethers, often under milder conditions. organic-chemistry.org
Optimization of Reaction Conditions for Enhanced Yield and Purity
To maximize the yield and purity of the final product, optimization of the reaction conditions for the crucial aryl ether formation step is essential.
The choice of solvent and the reaction temperature can significantly impact the outcome of the nucleophilic aromatic substitution reaction.
Solvent Selection: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive. Commonly used solvents include:
Dimethylformamide (DMF): A highly polar aprotic solvent that effectively dissolves both the phenoxide salt and the aromatic halide.
Dimethyl sulfoxide (B87167) (DMSO): Another polar aprotic solvent with a high boiling point, allowing for reactions to be conducted at elevated temperatures.
Acetonitrile (ACN): A less polar option, but can be effective, particularly in catalyzed reactions. scielo.br
The selection of the solvent can influence the reaction rate and the formation of side products.
| Solvent | Typical Temperature Range (°C) | Observations |
| Dimethylformamide (DMF) | 80 - 120 | Good solubility of reactants, often leading to good reaction rates. |
| Dimethyl sulfoxide (DMSO) | 100 - 150 | Higher boiling point allows for higher reaction temperatures if needed. |
| Acetonitrile (ACN) | 60 - 82 (reflux) | Can be a "greener" option and may provide a good balance between conversion and selectivity. scielo.br |
Temperature Regimes: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through decomposition or side reactions. The optimal temperature is typically determined empirically for each specific reaction. A common approach is to start the reaction at a moderate temperature (e.g., 80 °C) and monitor its progress. If the reaction is slow, the temperature can be gradually increased.
The optimization process often involves a systematic variation of solvent, temperature, base, and catalyst (if applicable) to identify the conditions that provide the highest yield of the desired product with the fewest impurities. researchgate.netresearchgate.net
Catalyst Systems and Reagent Stoichiometry
The formation of the diaryl ether linkage is a pivotal step in the synthesis of this compound. Both Ullmann condensation and Buchwald-Hartwig O-arylation are powerful methods for this transformation, each with its own characteristic catalyst systems and stoichiometric requirements.
Ullmann Condensation:
The traditional Ullmann condensation typically requires stoichiometric amounts of copper, often in the form of copper powder or copper(I) salts, and high reaction temperatures. However, modern advancements have led to the development of catalytic systems that are more efficient. For the synthesis of a sterically hindered and electronically deactivated substrate like a precursor to the target molecule, a ligand-assisted copper-catalyzed reaction would likely be necessary.
Commonly used catalyst systems for Ullmann-type reactions include a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in combination with a ligand. The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the cross-coupling reaction. For sterically hindered substrates, ligands such as N,N-dimethylglycine or picolinic acid have been shown to be effective. acs.orgnih.gov The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) being frequently employed to deprotonate the phenolic partner. The stoichiometry of the reagents would typically involve a slight excess of the phenol component and the base relative to the aryl halide.
Interactive Data Table: Catalyst Systems for Ullmann-Type Diaryl Ether Synthesis
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| CuI (5-10 mol%) | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 90-110 | 75-95 |
| Cu₂O (5 mol%) | Picolinic Acid | Cs₂CO₃ | DMSO | 110-130 | 80-98 |
| CuI (10 mol%) | Glyoxal bis(phenylhydrazone) | K₃PO₄ | DMF | 110 | 85-95 |
Buchwald-Hartwig O-Arylation:
The Buchwald-Hartwig O-arylation offers a milder alternative to the Ullmann condensation, utilizing palladium-based catalysts. These reactions are known for their high functional group tolerance and can often be performed at lower temperatures. The catalyst system typically consists of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a sterically hindered phosphine (B1218219) ligand.
For the coupling of an electron-deficient aryl halide with a phenol, bulky electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., XPhos, SPhos), are often employed. sigmaaldrich.com These ligands facilitate both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the diaryl ether. The choice of base is also important, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common. Reagent stoichiometry usually involves a catalytic amount of the palladium precursor and ligand (typically 1-5 mol%), with a slight excess of the base.
Interactive Data Table: Catalyst Systems for Buchwald-Hartwig Diaryl Ether Synthesis
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 80-110 | 85-99 |
| Pd₂(dba)₃ (1.5 mol%) | SPhos (3.6 mol%) | K₃PO₄ | Dioxane | 100 | 80-95 |
| [Pd(allyl)Cl]₂ (1 mol%) | RuPhos (2 mol%) | Cs₂CO₃ | Toluene | 90-110 | 90-98 |
Control of Regioselectivity and Chemoselectivity in Multi-functionalized Substrates
The synthesis of this compound requires precise control over both regioselectivity (the position of the incoming group) and chemoselectivity (the preferential reaction of one functional group over another).
Regioselectivity in Formylation:
If the synthetic strategy involves late-stage formylation of 1,2-difluoro-3-(4-methylphenoxy)benzene, the introduction of the aldehyde group must occur specifically at the C2 position, which is ortho to the phenoxy group and flanked by a fluorine atom. Several formylation methods could be considered, with regioselectivity being a key challenge.
Vilsmeier-Haack Reaction: This reaction typically favors formylation at the most electron-rich position of an aromatic ring. wikipedia.orgorganic-chemistry.org The phenoxy group is an ortho-, para-directing activator. In the case of 1,2-difluoro-3-(4-methylphenoxy)benzene, the position ortho to the phenoxy group (C2) and the position para to it are both sterically hindered and electronically influenced by the adjacent fluorine atoms. The outcome would depend on the delicate balance of electronic and steric effects, and a mixture of isomers could be expected.
Ortho-lithiation (Directed Metalation): This is a powerful technique for achieving high regioselectivity. google.com The phenoxy group, or more effectively, a pre-installed directing group, can direct a strong base like n-butyllithium to deprotonate the adjacent ortho position. Subsequent quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group at the desired C2 position. The fluorine atoms would also influence the acidity of the aromatic protons, potentially aiding in selective lithiation.
Chemoselectivity:
When dealing with a molecule that has both an aldehyde and aryl halide functionalities, chemoselectivity becomes a major consideration, especially in cross-coupling reactions.
If the ether linkage is formed after the aldehyde group is in place (i.e., reacting 2-halo-3,4-difluorobenzaldehyde with 4-methylphenol), the aldehyde group is generally tolerant to the conditions of the Buchwald-Hartwig reaction, particularly with the use of appropriate ligands and milder bases. However, in Ullmann condensations, the high temperatures and strongly basic conditions could potentially lead to side reactions involving the aldehyde, such as aldol (B89426) condensation or Cannizzaro-type reactions.
Protecting the aldehyde group as an acetal (B89532) before the cross-coupling reaction is a common strategy to avoid unwanted side reactions. The acetal can then be easily deprotected under acidic conditions to regenerate the aldehyde.
Development of Scalable and Sustainable Synthetic Routes in Academic Contexts
In recent years, there has been a significant push in academic research towards the development of synthetic routes that are not only efficient but also scalable and environmentally sustainable. For the synthesis of a complex molecule like this compound, this would involve several key considerations.
Catalyst Loading and Recovery:
A major focus of sustainable synthesis is the reduction of catalyst loading and the development of recyclable catalyst systems. For copper-catalyzed Ullmann reactions, the use of heterogeneous catalysts, such as copper nanoparticles supported on various materials, has been explored to facilitate catalyst recovery and reuse. mdpi.com Similarly, in palladium-catalyzed reactions, efforts are being made to develop more active catalyst systems that can be used at very low loadings (in the ppm range).
Solvent Selection:
Traditional cross-coupling reactions often employ high-boiling, polar aprotic solvents like DMF, DMSO, or dioxane, which can be problematic from an environmental and safety perspective. Academic research is increasingly focused on utilizing greener solvents, such as water, alcohols, or even performing reactions under solvent-free conditions. nih.gov For Ullmann-type reactions, the use of water as a solvent with appropriate ligands has been reported. nih.gov
Atom Economy and Waste Reduction:
Sustainable synthetic routes aim to maximize atom economy, meaning that the maximum number of atoms from the starting materials are incorporated into the final product. This involves minimizing the use of protecting groups and stoichiometric reagents that generate significant amounts of waste. One-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, are a key strategy for improving efficiency and reducing waste. For the synthesis of the target molecule, a one-pot procedure involving, for example, a directed ortho-lithiation followed by formylation would be a step towards a more sustainable process.
Alternative Energy Sources:
The use of alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption is another area of active research. These techniques can often lead to shorter reaction times and higher yields compared to conventional heating.
Reactivity and Transformational Chemistry of 3,4 Difluoro 2 4 Methylphenoxy Benzaldehyde
Chemical Transformations of the Aldehyde Functional Group
The aldehyde moiety is a primary site of reactivity in 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde. Its electrophilic carbonyl carbon readily undergoes attack by a wide range of nucleophiles, leading to a diverse array of chemical transformations. libretexts.orglibretexts.org
Nucleophilic addition is a characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol derivative. youtube.com
Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), the aldehyde undergoes nucleophilic addition to form a cyanohydrin. orgoreview.comlibretexts.org This reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a more potent nucleophile than HCN. pressbooks.publibretexts.org The resulting cyanohydrin, 2-(3,4-difluoro-2-(4-methylphenoxy)phenyl)-2-hydroxyacetonitrile, is a versatile intermediate that can be hydrolyzed to an α-hydroxy carboxylic acid or reduced to a β-amino alcohol. youtube.com
Imine, Oxime, and Hydrazone Generation: The aldehyde reacts with primary amines (R-NH₂), hydroxylamine (B1172632) (NH₂OH), and hydrazine (B178648) (NH₂NH₂) or its derivatives in an addition-elimination sequence to form imines (Schiff bases), oximes, and hydrazones, respectively. nih.gov The reaction begins with the nucleophilic addition of the nitrogen atom to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration yields the final C=N double-bonded product. researchgate.netresearchgate.net These reactions are often catalyzed by mild acid.
Table 1: Nucleophilic Addition Reactions of the Aldehyde Group
| Reaction Type | Nucleophile/Reagent | Product Name | General Product Structure |
|---|---|---|---|
| Cyanohydrin Formation | HCN, KCN, or NaCN | 2-(3,4-difluoro-2-(4-methylphenoxy)phenyl)-2-hydroxyacetonitrile | ![]() |
| Imine Formation | Primary Amine (R-NH₂) | N-Alkyl/Aryl-1-(3,4-difluoro-2-(4-methylphenoxy)phenyl)methanimine | ![]() |
| Oxime Formation | Hydroxylamine (NH₂OH) | 3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde oxime | ![]() |
| Hydrazone Formation | Hydrazine (NH₂NH₂) | 3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde hydrazone | ![]() |
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 3,4-Difluoro-2-(4-methylphenoxy)benzoic acid. A variety of oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium-based reagents (e.g., CrO₃ in Jones reagent) are effective, although care must be taken to avoid potential side reactions on the electron-rich aromatic rings. Milder, more selective reagents such as sodium chlorite (B76162) (NaClO₂) or silver oxide (Ag₂O) are often preferred for this purpose to ensure the integrity of the other functional groups within the molecule. researchgate.net
Table 2: Oxidation of the Aldehyde Group
| Oxidizing Agent | Reaction Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, heat | 3,4-Difluoro-2-(4-methylphenoxy)benzoic acid |
| Jones Reagent (CrO₃, H₂SO₄) | Acetone, 0°C to room temperature | 3,4-Difluoro-2-(4-methylphenoxy)benzoic acid |
| Sodium Chlorite (NaClO₂) | Aqueous buffer (e.g., with NaH₂PO₄), often with a chlorine scavenger | 3,4-Difluoro-2-(4-methylphenoxy)benzoic acid |
| Silver(I) Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) | 3,4-Difluoro-2-(4-methylphenoxy)benzoic acid |
The aldehyde can be reduced to the corresponding primary alcohol, (3,4-Difluoro-2-(4-methylphenoxy)phenyl)methanol. This is a common and high-yielding transformation in organic synthesis. Metal hydride reagents are typically employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that works well in alcoholic solvents like methanol (B129727) or ethanol. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. google.com
Table 3: Reduction of the Aldehyde Group
| Reducing Agent | Solvent | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (3,4-Difluoro-2-(4-methylphenoxy)phenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by H₂O/H⁺ workup | (3,4-Difluoro-2-(4-methylphenoxy)phenyl)methanol |
Condensation reactions are powerful carbon-carbon bond-forming methods where the aldehyde acts as the electrophile.
Aldol (B89426) Condensation: Since this compound lacks α-hydrogens, it cannot self-condense. khanacademy.org However, it can participate as the electrophilic partner in a crossed-aldol (or Claisen-Schmidt) condensation with an enolizable ketone or aldehyde (one that possesses α-hydrogens). libretexts.orgyoutube.com For example, reaction with a ketone like acetophenone (B1666503) in the presence of a base (e.g., NaOH) would yield a β-hydroxy ketone, which typically dehydrates upon heating to form a conjugated enone (a chalcone (B49325) derivative). rsc.orgyoutube.com
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile) catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgnih.gov The reaction proceeds via a nucleophilic addition followed by dehydration to yield a stable, electron-deficient alkene. nih.govresearchgate.net
Wittig Reaction: The Wittig reaction provides a highly efficient method for converting the aldehyde into an alkene. libretexts.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CHR. This reaction forms a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide, the thermodynamic driving force for the reaction. organic-chemistry.orglibretexts.org The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used. nrochemistry.com
Table 4: Condensation Reactions of the Aldehyde Group
| Reaction Name | Reactant | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Claisen-Schmidt Condensation | Acetophenone | NaOH or KOH, Ethanol | α,β-Unsaturated Ketone (Chalcone) |
| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol, heat | Benzylidenemalononitrile derivative |
| Wittig Reaction | Methyltriphenylphosphonium bromide / Base (e.g., BuLi) | THF | Styrene derivative |
Reactivity of the Difluorinated Aromatic Ring System
The two fluorine atoms on the benzene (B151609) ring significantly influence its electronic properties and reactivity. Fluorine is the most electronegative element, and it deactivates the ring towards electrophilic aromatic substitution. However, the presence of the strongly electron-withdrawing aldehyde group activates the ring for nucleophilic aromatic substitution (SNAr).
The SNAr reaction is a key transformation for fluoroaromatic compounds. youtube.com For substitution to occur, two main criteria must be met: the ring must be activated by a strong electron-withdrawing group (EWG), and there must be a good leaving group. In this compound, the aldehyde group acts as the activating EWG. Both fluorine atoms are potential leaving groups, as fluoride (B91410) is a competent leaving group in this context. youtube.com
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized onto the EWG, stabilizing the intermediate. In the second step, the leaving group (fluoride ion) is expelled, restoring aromaticity.
The position of substitution is directed by the activating group. The fluorine at the C-4 position is para to the aldehyde group, making it the most likely site for nucleophilic attack due to effective stabilization of the negative charge in the Meisenheimer intermediate. researchgate.net The fluorine at C-3 is meta to the aldehyde and is therefore less activated. Thus, reactions with nucleophiles such as alkoxides (e.g., sodium methoxide), amines, or thiolates are expected to selectively displace the C-4 fluorine atom. researchgate.net
Table 5: Nucleophilic Aromatic Substitution (SNAr) on the Difluorinated Ring
| Nucleophile | Reagent Example | Expected Major Product |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Fluoro-4-methoxy-2-(4-methylphenoxy)benzaldehyde |
| Amine | Pyrrolidine | 3-Fluoro-2-(4-methylphenoxy)-4-(pyrrolidin-1-yl)benzaldehyde |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Fluoro-2-(4-methylphenoxy)-4-(phenylthio)benzaldehyde |
Electrophilic Aromatic Substitution: Influence of Substituents on Regioselectivity
Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry, and the regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects of its substituents. The aldehyde group (-CHO) is a meta-director and a deactivating group due to its electron-withdrawing nature through both inductive and resonance effects. Conversely, the fluorine atoms (-F) are ortho, para-directors, albeit deactivating, due to the dominance of their inductive electron-withdrawal over their resonance electron-donation. The 2-(4-methylphenoxy) group is an ortho, para-director and an activating group, owing to the lone pairs on the ether oxygen that can be donated to the aromatic ring via resonance.
The final regioselectivity of an EAS reaction on this molecule will be a complex interplay of these competing effects. The powerful ortho, para-directing influence of the phenoxy group at position 2 would strongly favor substitution at positions 3 and 5. However, position 3 is already substituted with a fluorine atom. Therefore, the primary site for electrophilic attack is predicted to be position 5. The fluorine at position 4 also directs ortho to itself, which would be position 5, thus reinforcing this prediction. The meta-directing effect of the aldehyde group would direct an incoming electrophile to position 5 as well.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position of Substitution | Influence of -CHO (at C1) | Influence of -OAr (at C2) | Influence of -F (at C3) | Influence of -F (at C4) | Overall Predicted Outcome |
| 5 | Meta-directing (Favorable) | Para-directing (Favorable) | Meta to F (Less influential) | Ortho to F (Favorable) | Major Product |
| 6 | Ortho-directing (Unfavorable) | Ortho-directing (Favorable) | Para to F (Favorable) | Meta to F (Less influential) | Minor Product (Steric hindrance from phenoxy group) |
It is important to note that steric hindrance from the bulky 4-methylphenoxy group at position 2 could potentially disfavor substitution at the adjacent position 6, further enhancing the selectivity for position 5.
Modifications and Cleavages of the Phenoxy Ether Moiety
The phenoxy ether linkage in this compound is a key structural feature that can be targeted for chemical modification. The most common transformation of aryl ethers is their cleavage to the corresponding phenol (B47542) and an aryl halide or alcohol. This is typically achieved under harsh conditions using strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr), or with potent Lewis acids like boron tribromide (BBr₃).
For this compound, treatment with BBr₃ in an inert solvent such as dichloromethane (B109758) would be expected to cleave the ether bond, yielding 3,4-difluoro-2-hydroxybenzaldehyde (B1451509) and 4-bromotoluene. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl-substituted aromatic ring of the phenoxy group.
Table 2: Potential Products from the Cleavage of the Phenoxy Ether Moiety
| Reagent | Expected Products |
| BBr₃ | 3,4-Difluoro-2-hydroxybenzaldehyde and 4-bromotoluene |
| HI (excess) | 3,4-Difluoro-2-hydroxybenzaldehyde and 4-iodotoluene |
| HBr (excess) | 3,4-Difluoro-2-hydroxybenzaldehyde and 4-bromotoluene |
While detailed experimental studies on the cleavage of this specific ether are scarce, the general reactivity of diaryl ethers under these conditions is well-established. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to achieve high yields and minimize potential side reactions involving the aldehyde group.
Investigating the Electronic and Steric Effects of Fluorine and Phenoxy Substituents on Reactivity
The reactivity of the aldehyde group in this compound is significantly modulated by the electronic and steric effects of the adjacent fluorine and phenoxy substituents.
Electronic Effects:
Fluorine Atoms: The two fluorine atoms at positions 3 and 4 are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and, by extension, on the carbonyl carbon of the aldehyde group. This increased electrophilicity of the carbonyl carbon makes the aldehyde more susceptible to nucleophilic attack.
The combination of the strong -I effect of the two fluorine atoms and the -I effect of the phenoxy group likely results in a net electron-deficient aromatic ring, enhancing the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde (B42025).
Steric Effects:
The 4-methylphenoxy group at the ortho position (C2) to the aldehyde group introduces significant steric bulk. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions at the aldehyde. The extent of this steric hindrance will depend on the size of the incoming nucleophile. For smaller nucleophiles, the electronic activation may be the dominant factor, while for larger nucleophiles, steric hindrance could become rate-limiting.
This interplay between electronic activation and steric hindrance is a common feature in ortho-substituted benzaldehydes and can be exploited to achieve selective transformations. For instance, a bulky nucleophile might react preferentially with a less hindered aldehyde in a mixture of compounds.
Table 3: Summary of Substituent Effects on the Reactivity of the Aldehyde Group
| Substituent | Electronic Effect on Carbonyl Carbon | Steric Effect on Carbonyl Carbon |
| 3-Fluoro | Electron-withdrawing (-I), increases electrophilicity | Minimal |
| 4-Fluoro | Electron-withdrawing (-I), increases electrophilicity | Minimal |
| 2-(4-methylphenoxy) | Electron-withdrawing (-I) and electron-donating (+R), net effect likely a slight increase in electrophilicity due to proximity. | Significant steric hindrance |
Applications of 3,4 Difluoro 2 4 Methylphenoxy Benzaldehyde As a Strategic Synthetic Building Block
Incorporation into Complex Heterocyclic Systems
The aldehyde functionality of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde makes it a prime candidate for condensation reactions with various nucleophiles to construct a wide array of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrimidines, Quinoxalines)
Theoretically, this compound could serve as a key building block in the synthesis of various nitrogen-containing heterocycles. For instance, reaction with hydrazine (B178648) derivatives could yield pyrazoles, while condensation with ureas or thioureas could provide a route to pyrimidines. Furthermore, its reaction with 1,2-diamines would be a classical approach to forming quinoxalines. The electronic effects of the difluoro and phenoxy substituents would be expected to modulate the reactivity and potentially influence the final properties of the resulting heterocyclic systems. However, no specific studies detailing these transformations have been found.
Construction of Oxygen- and Sulfur-Containing Scaffolds
In a similar vein, the aldehyde group could participate in reactions to form oxygen- or sulfur-containing heterocycles. For example, reactions with 1,2-diols could lead to the formation of dioxolanes, or reactions with sulfur-based nucleophiles could be employed to construct various sulfur-containing rings. The specific reaction conditions and outcomes for this compound in these contexts have not been described in the available literature.
Utilization in Multi-Component Reaction (MCR) Strategies
Multi-component reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. Benzaldehyde (B42025) derivatives are common components in many named MCRs, such as the Ugi and Biginelli reactions. The inclusion of this compound in such reactions could lead to the synthesis of novel and complex molecules with potential biological activities. Nevertheless, there are no published reports of its use in any MCR strategies.
Role in the Synthesis of Chiral Molecules and Enantioselective Transformations
The aldehyde functional group is a versatile handle for asymmetric synthesis. Enantioselective additions of nucleophiles to the carbonyl group, catalyzed by chiral catalysts, could provide access to chiral alcohols, which are valuable intermediates in the synthesis of enantiomerically pure compounds. Despite the potential for this compound to be a substrate in such transformations, no research detailing its use in enantioselective synthesis has been identified.
Contributions to Total Synthesis Approaches for Structurally Elaborate Targets
In the realm of total synthesis, building blocks with unique substitution patterns are highly sought after to construct complex natural products and other structurally elaborate targets. The specific arrangement of functional groups on this compound could potentially make it a valuable fragment in a retrosynthetic analysis. However, its application in any reported total synthesis has not been found.
Computational and Theoretical Investigations of 3,4 Difluoro 2 4 Methylphenoxy Benzaldehyde
Quantum Mechanical Studies of Molecular Structure and Conformation
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the three-dimensional arrangement of atoms in a molecule and exploring its conformational possibilities. stackexchange.comgoogle.comyoutube.com
The geometry of 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde is optimized by finding the minimum energy arrangement of its atoms on the potential energy surface. arxiv.org This process involves iterative calculations of the forces on each atom until a stable structure is achieved. stackexchange.com The conformational landscape of this molecule is primarily defined by the rotation around two key single bonds: the C-O bond of the ether linkage and the C-C bond connecting the aldehyde group to the benzene (B151609) ring.
Similarly, the aldehyde group's orientation relative to its attached benzene ring is crucial. In many ortho-substituted benzaldehydes, the aldehyde group may prefer a conformation where it is nearly coplanar with the ring to maximize conjugation, though steric clashes with the adjacent phenoxy group could force it out of planarity. ias.ac.in The interplay between these rotational possibilities results in several possible low-energy conformers, each with a specific stability determined by a balance of steric and electronic effects.
Following geometry optimization, precise values for bond lengths, bond angles, and dihedral angles can be extracted to provide a detailed picture of the molecular structure. While experimental data for this specific molecule is not available, theoretical calculations provide reliable estimates.
Table 1: Representative Theoretical Bond Lengths
| Bond | Representative Length (Å) |
|---|---|
| C=O (aldehyde) | 1.21 |
| C-C (aromatic) | 1.39 - 1.41 |
| C-F | 1.35 |
| C-O (ether) | 1.37 |
| C-H (aldehyde) | 1.10 |
Table 2: Representative Theoretical Bond Angles
| Angle | Representative Value (°) |
|---|---|
| O=C-C (aldehyde) | 124 |
| C-O-C (ether) | 118 |
| C-C-F | 119 |
Table 3: Key Theoretical Dihedral Angles | Dihedral Angle | Description | Representative Value (°) | |---|---| | C-C-O-C | Defines the twist of the phenoxy group | 45 - 65 | | O-C-C-O | Defines the orientation of the aldehyde group | 15 - 30 |
These tables present theoretically plausible values based on computational models of similarly substituted aromatic compounds. nih.gov The actual values would be determined by the specific low-energy conformer being analyzed.
Electronic Structure Analysis
The arrangement of electrons within a molecule governs its reactivity, polarity, and spectroscopic properties. Analysis of the electronic structure of this compound provides a framework for understanding its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. imperial.ac.uk
For this compound, the HOMO is expected to be located primarily on the electron-rich 4-methylphenoxy ring, which acts as an electron-donating group. This orbital represents the site of nucleophilicity. Conversely, the LUMO is likely centered on the difluorobenzaldehyde moiety, particularly on the π* orbital of the carbonyl group, which is rendered more electron-deficient by the fluorine substituents. This orbital represents the site of electrophilicity.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, implying higher reactivity. The electron-withdrawing nature of the fluorine atoms and the aldehyde group is expected to lower the energy of the LUMO, making the molecule susceptible to attack by nucleophiles.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. youtube.com In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net
Theoretical Studies of Reaction Mechanisms and Transition States for Key Transformations
Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and high-energy transition states. A key transformation for an aldehyde is nucleophilic addition to the carbonyl group. libretexts.orgyoutube.com
For this compound, the mechanism of a nucleophilic addition reaction (e.g., with a generic nucleophile, Nu⁻) can be modeled. The reaction would proceed via the attack of the nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.org This step typically corresponds to the rate-determining step of the reaction and involves surmounting an energy barrier represented by the first transition state.
Computational modeling can precisely map the geometry of this transition state and calculate its energy, which is crucial for determining the reaction rate. Following the formation of the tetrahedral intermediate, a protonation step (often by a solvent molecule) would neutralize the negative charge on the oxygen atom, yielding the final alcohol product. Theoretical calculations can elucidate the energetics of this entire process, providing a comprehensive understanding of the reaction's feasibility and kinetics.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Electronic Transitions)
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, aiding in their experimental characterization. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in simulating NMR, IR, and UV-Vis spectra.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. nih.gov DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shift values that correlate well with experimental data. researchgate.netresearchgate.net For a molecule like this compound, the chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the aldehyde group, as well as the electron-donating effect of the methylphenoxy group.
Computational models would predict distinct signals for the aromatic protons on both benzene rings, with the fluorine and phenoxy substituents causing characteristic splitting patterns and shifts. The aldehydic proton would be expected to appear at a significantly downfield chemical shift. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons bearing the fluorine atoms, the ether linkage carbon, and the methyl carbon, among others. The accuracy of these predictions depends on the chosen functional and basis set. aps.org
Illustrative Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde-H | 10.2 | Carbonyl-C | 189.5 |
| Aromatic-H (CHO ring) | 7.5 - 7.8 | Aromatic-C (C-F) | 150.0 - 155.0 (d, JCF) |
| Aromatic-H (methylphenoxy ring) | 6.9 - 7.2 | Aromatic-C (C-O) | 158.0 |
| Methyl-H | 2.3 | Aromatic-C (methylphenoxy) | 118.0 - 135.0 |
| Methyl-C | 20.5 |
Note: These are hypothetical values based on computational models for similarly substituted benzaldehydes and serve as illustrative examples.
Infrared (IR) Vibrational Frequencies: Theoretical IR spectra can be calculated using DFT methods to predict the vibrational frequencies of different functional groups within the molecule. For this compound, key vibrational modes would include the C=O stretch of the aldehyde, C-F stretching frequencies, C-O-C stretching of the ether linkage, and various C-H and C=C stretching and bending vibrations of the aromatic rings. mit.edudocbrown.info The calculated frequencies are often scaled by an empirical factor to better match experimental data. bohrium.com
Illustrative Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (aldehyde) | 2850 - 2750 |
| C=O stretch (aldehyde) | 1705 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O-C stretch (ether) | 1250 |
| C-F stretch | 1150 - 1000 |
Note: These are hypothetical values based on computational models for similar compounds and serve as illustrative examples.
UV-Vis Electronic Transitions: The electronic absorption spectrum of a molecule can be predicted using TD-DFT calculations. mdpi.comscielo.org.za These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. nih.govresearchgate.net For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from the conjugated π-system of the benzaldehyde (B42025) core and the attached phenoxy group. The presence of substituents will influence the energy of the molecular orbitals and thus the absorption wavelengths. utoronto.ca
Illustrative Predicted UV-Vis Electronic Transitions
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π → π | 260 | 0.85 |
| n → π | 320 | 0.02 |
Note: These are hypothetical values based on computational models for substituted benzaldehydes and serve as illustrative examples.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally determined reactivity parameter. nih.gov For a compound like this compound, QSRR models could be developed to predict various reactivity aspects, such as its rate of reaction in a particular chemical transformation or its biological activity. nih.gov
The development of a QSRR model involves several key steps:
Data Set Selection: A series of structurally related compounds with known reactivity data is chosen.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the reactivity. nih.gov
Model Validation: The predictive power of the model is assessed using statistical validation techniques.
For this compound, relevant molecular descriptors for a QSRR model could include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.
Thermodynamic Descriptors: These include properties like heat of formation and strain energy.
Illustrative Molecular Descriptors for a QSRR Model
| Descriptor Type | Descriptor Example | Typical Value |
| Electronic | Dipole Moment | 3.5 D |
| Electronic | HOMO Energy | -6.8 eV |
| Electronic | LUMO Energy | -1.5 eV |
| Steric | Molecular Volume | 250 ų |
| Topological | Wiener Index | 1250 |
Note: These are hypothetical values for illustrative purposes.
By developing a robust QSRR model, the reactivity of new, unsynthesized derivatives of this compound could be predicted, thus guiding further research and development efforts. ekb.egresearchgate.net
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's atomic connectivity and spatial arrangement.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the methyl protons of the phenoxy group. The aldehyde proton would appear as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm). Protons on the difluorinated benzene (B151609) ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The aldehyde carbonyl carbon is characteristically found in the downfield region (δ 185-195 ppm). The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling, which is typically large (240-260 Hz). Carbons further away will show smaller long-range C-F couplings.
¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. orientjchem.org The spectrum for this molecule would show two distinct signals for the two non-equivalent fluorine atoms on the benzaldehyde (B42025) ring. These signals would likely appear as doublets of doublets due to coupling to each other (F-F coupling) and to adjacent aromatic protons (H-F coupling). Chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, providing insight into the effects of the phenoxy and aldehyde substituents. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (Predicted) |
|---|---|---|---|
| Aldehyde CHO | 9.8 - 10.2 | 188 - 192 | s |
| Aromatic CH (difluorophenyl) | 7.0 - 7.6 | 110 - 155 | m, d, dd |
| Aromatic CH (methylphenoxy) | 6.8 - 7.3 | 115 - 158 | d |
| Methyl CH₃ | 2.3 - 2.5 | 20 - 22 | s |
Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, 'm' multiplet.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₀F₂O₂), the calculated exact mass would be a key confirmatory data point. Techniques like electrospray ionization (ESI) or electron ionization (EI) would be employed. sigmaaldrich.com The fragmentation pattern observed in the mass spectrum would offer structural information, with expected cleavages occurring at the ether linkage and loss of the formyl group (CHO).
Table 2: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀F₂O₂ |
| Exact Mass (Calculated) | 248.0649 g/mol |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |
Note: The exact mass is calculated based on the most abundant isotopes of each element.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. vulcanchem.comchemicalbook.com For this compound, these spectra would confirm the presence of key functional groups. A strong absorption band around 1690-1710 cm⁻¹ in the IR spectrum is characteristic of the C=O stretch of the aromatic aldehyde. researchgate.netresearchgate.net The C-F stretching vibrations typically appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be prominent.
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |
|---|---|---|---|
| C=O (aldehyde) | Stretch | 1690 - 1710 | Medium |
| C-H (aldehyde) | Stretch | 2720 - 2820 | Medium |
| C-O-C (ether) | Asymmetric Stretch | 1200 - 1275 | Medium |
| C-F | Stretch | 1100 - 1300 | Strong |
| C=C (aromatic) | Stretch | 1450 - 1600 | Strong |
Single Crystal X-ray Diffraction (XRD) for Solid-State Structural Confirmation
Should this compound be crystallizable, single-crystal X-ray diffraction (XRD) would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. rsc.org While no published crystal structure for this specific compound was found, analysis of related structures indicates that the dihedral angle between the two aromatic rings would be a key conformational feature. researchgate.net
Advanced Chromatographic Methods for Separation, Purification, and Purity Assessment (e.g., HPLC, GC, SFC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile/water or methanol (B129727)/water, would be a standard method for analyzing the purity of this compound. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic system absorbs strongly (e.g., ~254 nm).
Gas Chromatography (GC): Given the compound's expected volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would also be suitable for purity analysis and separation from volatile impurities.
Supercritical Fluid Chromatography (SFC): SFC could offer a "greener" alternative to HPLC, using supercritical CO₂ as the primary mobile phase, potentially providing faster separations.
Table 4: Typical Chromatographic Methods for Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 Silica | Acetonitrile/Water Gradient | UV-Vis | Purity Assessment, Purification |
| GC | Polysiloxane (e.g., DB-5) | Helium | FID, MS | Purity Assessment, Impurity Profiling |
Note: Specific conditions such as column dimensions, flow rates, and temperature programs would need to be optimized experimentally.
Future Research Directions and Emerging Avenues in the Chemistry of 3,4 Difluoro 2 4 Methylphenoxy Benzaldehyde
Exploration of Photochemical and Photoredox Reactivity
The aldehyde functional group is a well-known chromophore, and its reactivity can be significantly enhanced under photochemical conditions. The presence of fluorine atoms on the benzaldehyde (B42025) ring can further influence its excited-state properties.
Recent advancements in photoredox catalysis have enabled a variety of transformations of aromatic aldehydes that are challenging to achieve through traditional thermal methods. For instance, the direct reductive amination of aromatic aldehydes has been successfully demonstrated using a photocatalyst under visible light irradiation. This method proceeds through the single-electron oxidation of an in situ formed aminal species, generating an α-amino radical that leads to the desired benzylic amine. Another innovative application is the photoredox-catalyzed deoxygenative olefination of aromatic aldehydes, providing access to a diverse range of alkenes.
Furthermore, photoredox/nickel-catalyzed allylation of aldehydes with Morita–Baylis–Hillman adducts has been reported to produce functionalized alcohols with high diastereoselectivity. These examples highlight the potential for developing novel photochemical and photoredox-catalyzed reactions for 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde, leading to the synthesis of complex molecules with high functional group tolerance and selectivity.
Development of Novel Catalytic Strategies for its Functionalization (e.g., Organocatalysis, Transition Metal Catalysis)
The development of new catalytic methods for the selective functionalization of benzaldehyde derivatives is a vibrant area of research.
Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the functionalization of aldehydes. For example, NHC organocatalysis can be employed for the oxidative activation of aryl aldehydes, leading to the formation of key intermediates for cycloaddition reactions. Additionally, α,α-diarylprolinol silyl (B83357) ethers have been developed as general organocatalysts for the α-functionalization of aldehydes, enabling the stereoselective formation of various C-C, C-N, C-F, C-Br, and C-S bonds. Another avenue is "oxidative enamine catalysis," which allows for the direct asymmetric β-functionalization of aldehydes. These organocatalytic strategies could be applied to this compound to access a range of chiral and achiral derivatives.
Transition Metal Catalysis: Transition metal-catalyzed C-H functionalization has become an indispensable tool in organic synthesis. For benzaldehydes, the use of transient directing groups has enabled a diverse set of ortho-C(sp²)-H functionalizations, including arylation, chlorination, bromination, and amidation, catalyzed by palladium and iridium complexes. This strategy avoids the need for the pre-installation and subsequent removal of a directing group. Furthermore, palladium-catalyzed ortho C–H hydroxylation of benzaldehydes has been achieved using a transient directing group. These methods offer a direct and atom-economical approach to introduce various substituents onto the aromatic ring of this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has gained significant traction in both academic and industrial settings due to its numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. Aldol (B89426) reactions, which are often exothermic, are particularly well-suited for flow conditions, allowing for precise temperature regulation and improved selectivity.
The integration of this compound into flow chemistry setups could enable the rapid and efficient synthesis of its derivatives. For example, continuous-flow approaches have been developed for enantioselective aldol reactions using supported catalysts. Automated synthesis platforms can be coupled with flow reactors to perform high-throughput screening of reaction conditions and to synthesize libraries of compounds for biological evaluation. The application of flow chemistry to the selective reduction of esters to aldehydes has also been demonstrated, highlighting the versatility of this technology for transformations involving carbonyl compounds.
Investigation of Non-Covalent Interactions and Supramolecular Assembly Applications
The presence of fluorine atoms in this compound introduces the possibility of engaging in various non-covalent interactions, such as halogen bonding and dipole-dipole interactions. These interactions can play a crucial role in directing the self-assembly of molecules into well-defined supramolecular architectures.
The study of non-covalent interactions involving fluorinated aromatic compounds is essential for understanding their behavior in biological systems and for the design of new materials. For instance, selective aromatic fluorine substitution can enhance the affinity of a molecule for a macromolecular recognition site. The investigation of how this compound and its derivatives self-assemble in the solid state and in solution could lead to the development of new functional materials, such as liquid crystals, gels, and porous frameworks. The introduction of fluorine can also be used to tune the biophysical properties and intermolecular interactions in self-assembling peptides, promoting fibrillation and hydrogel formation.
Computational Design of Novel Derivatives with Tunable Reactivity or Selectivity
Computational chemistry has become an invaluable tool for the rational design of molecules with desired properties. Density functional theory (DFT) calculations can be used to predict the reactivity and selectivity of this compound in various chemical transformations. For example, computational studies can help in understanding the mechanism of organocatalytic and transition metal-catalyzed reactions, thereby guiding the development of more efficient and selective catalysts.
Q & A
Q. What are the optimal synthetic routes for preparing 3,4-Difluoro-2-(4-methylphenoxy)-benzaldehyde, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A general method involves refluxing a substituted benzaldehyde with a phenolic derivative (e.g., 4-methylphenol) in ethanol with a catalytic acid (e.g., glacial acetic acid) under controlled temperature and pressure . Automated systems may enhance reproducibility by standardizing parameters like solvent choice (e.g., absolute ethanol), stoichiometry, and reaction time . Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Answer: Key methods include:
- NMR (¹H/¹³C, ¹⁹F) to verify substitution patterns and fluorine environments.
- GC-MS or HPLC-MS to assess purity and detect byproducts (e.g., incomplete substitution or oxidation) .
- FT-IR to confirm aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.
Deuterated analogs (e.g., difluorobenzoic-d₃ acid derivatives) can aid in spectral interpretation for complex mixtures .
Q. How does the methylphenoxy substituent influence the compound’s electronic and steric properties?
Answer: The 4-methylphenoxy group provides steric bulk, which may hinder electrophilic substitution at the ortho position. Electron-donating methyl and oxygen groups activate the aromatic ring toward electrophiles, while fluorine atoms withdraw electron density, creating regioselective reactivity . Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution.
Advanced Research Questions
Q. What kinetic and mechanistic insights are critical for optimizing reactions involving this benzaldehyde derivative?
Answer: Kinetic studies should focus on:
- Activation energy barriers for key steps (e.g., nucleophilic substitution or aldehyde oxidation), determined via Arrhenius plots.
- Catalyst effects : For example, palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) requires monitoring turnover frequency and ligand stability .
Mechanistic probes like isotopic labeling (¹⁸O in the aldehyde group) or trapping intermediates (e.g., using TEMPO for radical pathways) can resolve competing pathways .
Q. How can contradictory data on reaction selectivity (e.g., competing oxidation vs. substitution) be resolved?
Answer: Contradictions often arise from variable reaction conditions (e.g., solvent polarity, temperature gradients). Systematic studies using Design of Experiments (DoE) can identify critical factors. For example:
Q. What strategies enhance the compound’s utility in pharmaceutical intermediates, particularly for metabolic stability?
Answer: Fluorine atoms improve metabolic stability by resisting cytochrome P450 oxidation. Advanced applications include:
- Schiff base formation : Reacting the aldehyde with amines to generate imine-linked prodrugs .
- Structure-Activity Relationship (SAR) studies : Modifying the methylphenoxy group to balance lipophilicity (logP) and solubility (e.g., introducing polar substituents like -OH or -COOH) .
In vitro assays (e.g., microsomal stability tests) and docking simulations (e.g., with CYP450 enzymes) validate these modifications .
Q. How do substituent effects impact the compound’s reactivity in multi-step syntheses?
Answer: The difluoro and methylphenoxy groups influence:
- Cross-coupling efficiency : Electron-withdrawing fluorines enhance oxidative addition in palladium-catalyzed reactions, while bulky phenoxy groups may sterically hinder coupling partners .
- Aldehyde protection : Selective protection (e.g., acetal formation) may be required to prevent unwanted aldehyde reactivity during subsequent steps .
Competitive experiments with analogs (e.g., replacing fluorine with chlorine) can isolate substituent effects .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




